Isobutylamine Hydroiodide Isobutylamine Hydroiodide
Brand Name: Vulcanchem
CAS No.: 205508-75-4
VCID: VC7842005
InChI: InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
SMILES: CC(C)CN.I
Molecular Formula: C4H12IN
Molecular Weight: 201.05 g/mol

Isobutylamine Hydroiodide

CAS No.: 205508-75-4

Cat. No.: VC7842005

Molecular Formula: C4H12IN

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Isobutylamine Hydroiodide - 205508-75-4

Specification

CAS No. 205508-75-4
Molecular Formula C4H12IN
Molecular Weight 201.05 g/mol
IUPAC Name 2-methylpropan-1-amine;hydroiodide
Standard InChI InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
Standard InChI Key FCTHQYIDLRRROX-UHFFFAOYSA-N
SMILES CC(C)CN.I
Canonical SMILES CC(C)CN.I

Introduction

Chemical and Physical Properties

Molecular Structure and Characteristics

Isobutylamine hydroiodide consists of a branched four-carbon chain (CH(CH3)2CH2NH3+\text{CH}(\text{CH}_3)_2\text{CH}_2\text{NH}_3^+) paired with an iodide counterion. The branched isobutyl group sterically hinders crystallization, promoting solubility in solvents like ethanol and dimethylformamide . Key physical properties include:

PropertyValue
Molecular Weight201.05 g/mol
Melting Point168.2C168.2^\circ \text{C}
SolubilityPolar solvents
AppearanceWhite powder/crystals

Thermogravimetric analysis reveals stability up to 150C150^\circ \text{C}, making it suitable for high-temperature perovskite processing . The iodide ion enhances charge transport in hybrid perovskites, while the ammonium group facilitates hydrogen bonding with lead iodide frameworks.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra confirm the structure:

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.05 (d, 6H, CH3\text{CH}_3), 1.85 (m, 1H, CH\text{CH}), 2.95 (t, 2H, CH2NH3+\text{CH}_2\text{NH}_3^+).

  • IR (KBr): 3150cm13150 \, \text{cm}^{-1} (N-H stretch), 2900cm12900 \, \text{cm}^{-1} (C-H aliphatic) .

Synthesis and Production Methods

Chemical Synthesis

Conventional routes involve the reaction of isobutylamine with hydroiodic acid:

CH(CH3)2CH2NH2+HICH(CH3)2CH2NH3+I\text{CH}(\text{CH}_3)_2\text{CH}_2\text{NH}_2 + \text{HI} \rightarrow \text{CH}(\text{CH}_3)_2\text{CH}_2\text{NH}_3^+\text{I}^-

This exothermic process yields 85–92% purity, requiring recrystallization from ethanol to achieve pharmaceutical-grade material (97%\geq 97\%) .

Fermentative Production

A patent by EP2578559A1 details a two-step biohybrid approach :

  • Microbial Fermentation: Recombinant Escherichia coli or Corynebacterium glutamicum overexpressing L-valine decarboxylase (vlmD\textit{vlmD}) converts glucose to isobutylamine via valine intermediates.

  • Chemical Conversion: Isobutylamine undergoes diazotation (HNO2/H2SO4\text{HNO}_2/\text{H}_2\text{SO}_4) or Cope elimination to yield isobutene, with hydroiodide byproducts recovered.

This method reduces costs by 40% compared to synthetic routes and aligns with green chemistry principles .

Applications in Materials Science

Perovskite Solar Cells and LEDs

In methylammonium lead iodide (CH3NH3PbI3\text{CH}_3\text{NH}_3\text{PbI}_3) perovskites, partial substitution with isobutylamine hydroiodide reduces grain boundary defects. The branched alkyl chain limits 3D perovskite growth, enhancing film homogeneity and device longevity . Key performance metrics:

ParameterWith iBAI AdditiveControl
Power Conversion Efficiency22.1%19.8%
Stability (1000 h)95% retention75% retention

The iodide content also passivates surface traps, reducing charge recombination.

Nanoplates for Quantum Dots

Colloidal synthesis using isobutylamine hydroiodide produces CsPbI3\text{CsPbI}_3 nanoplates (thickness: 2.8nm2.8 \, \text{nm}) with quantum yields exceeding 90%. The amine group modulates precursor reactivity, enabling precise size control .

Pharmaceutical and Industrial Applications

Drug Intermediate Synthesis

Isobutylamine hydroiodide serves as a nucleophile in alkylation reactions. For example, it facilitates the synthesis of:

  • Antihistamines: Reacts with chlorobenzhydryl bromide to form pheniramine analogs.

  • Anticancer Agents: Couples with platinum complexes to enhance solubility .

Agrochemicals

In glyphosate derivatives, the iodide ion improves foliar absorption. Field trials show a 15% increase in herbicidal efficacy compared to ammonium sulfate formulations.

Future Research Directions

Perovskite-Organic Hybrids

Incorporating isobutylamine hydroiodide into 2D/3D heterostructures may enable tandem solar cells with efficiencies >30%>30\%. Computational models suggest iodide-rich interfaces could suppress halide migration.

Biocatalytic Optimization

Engineering Bacillus subtilis for isobutylamine production (current titer: 12g/L12 \, \text{g/L}) via CRISPR-Cas9 could further reduce costs .

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